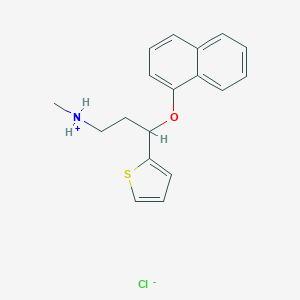

(RS)-Duloxetine hydrochloride

Overview

Description

Duloxetine hydrochloride is a serotonin and norepinephrine reuptake inhibitor (SNRI) with antidepressant, anxiolytic, and pain inhibitory activities . It is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy . It is also used off-label for chemotherapy-induced peripheral neuropathy and stress urinary incontinence .

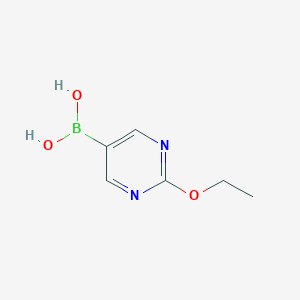

Molecular Structure Analysis

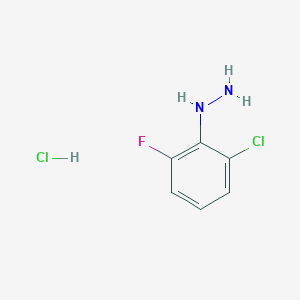

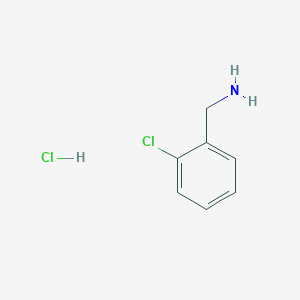

The molecular formula of Duloxetine hydrochloride is C18H20ClNOS . The structure of Duloxetine hydrochloride in its racemic form has been reported . It shows significant differences in the molecular conformation and packing in its extended structure compared to the previously reported (S)-enantiomer crystal structure .Chemical Reactions Analysis

Duloxetine hydrochloride undergoes various chemical reactions during its synthesis . It also interacts with other substances in the body, which is part of its mechanism of action .Physical And Chemical Properties Analysis

Duloxetine hydrochloride has a molecular weight of 333.9 g/mol . Its physical and chemical properties have been analyzed using various techniques such as thermal analytical techniques, diffuse reflectance infrared Fourier transform (DRIFT) spectrophotometry, morphological analysis by scanning electron microscopy (SEM), and x-ray diffraction (XRD) analysis .Scientific Research Applications

HPTLC Method for Estimation in Bulk and Tablets Duloxetine hydrochloride's estimation in bulk and tablet form can be accurately and precisely performed using a High-Performance Thin-Layer Chromatography (HPTLC) method. This method offers a cost-effective quality control tool for routine analysis, ensuring faster processing by allowing the analysis of ten or more formulation units simultaneously on a single plate (Dhaneshwar et al., 2008).

Stress Degradation Studies and RP-HPLC Method Duloxetine hydrochloride's stability and degradation behavior under various conditions have been comprehensively studied. An RP-HPLC method has been developed to analyze the drug in the presence of its degradation products, offering insights into its stability under different stress conditions, including acidic, alkaline, and neutral environments (Sinha et al., 2009).

Transdermal Delivery System Development A study focused on developing a transdermal drug delivery system for duloxetine hydrochloride, aiming to offer a once-daily dosage form. This approach could potentially improve patient compliance and bioavailability by providing controlled drug release and reducing dosing frequency (Singh & Bali, 2016).

Polymorphism and Metastable Solvate Study Research into the polymorphism of duloxetine hydrochloride revealed the existence of a metastable solvate where acetone is trapped in the host lattice. The study emphasizes the importance of understanding the crystalline forms of the drug due to implications on formulation processing and bioavailability characteristics (Marjo et al., 2011).

Mechanism of Action

Target of Action

Duloxetine hydrochloride, also known as DLX, is a potent reuptake inhibitor of serotonin (5-HT) and norepinephrine . It primarily targets the neuronal sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels . These channels play crucial roles in the transmission of pain signals and the regulation of mood .

Mode of Action

DLX exerts its action by blocking the reabsorption of serotonin and norepinephrine in the presynaptic neuron . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and pain relief . DLX also blocks neuronal Na⁺ channels, which may contribute to its analgesic effects .

Biochemical Pathways

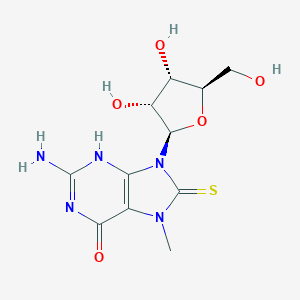

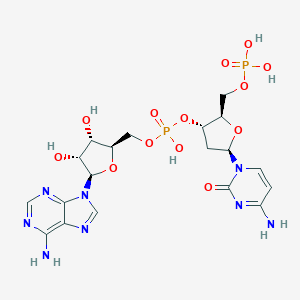

The major biotransformation pathways for DLX involve oxidation of the naphthyl ring at the 4-, 5-, or 6-positions, followed by further oxidation, methylation, and/or conjugation . This leads to the formation of various metabolites, including glucuronide conjugates of 4-hydroxy duloxetine and sulfate conjugates of 5-hydroxy-6-methoxy duloxetine .

Pharmacokinetics

DLX achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of DLX is approximately 10-12 hours, and the volume of distribution is approximately 1640 L . DLX is extensively metabolized, primarily excreted in the urine in the conjugated form . Factors such as sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of DLX .

Result of Action

The molecular and cellular effects of DLX’s action include enhanced serotonergic and noradrenergic signaling, leading to improved mood and pain relief . DLX may also induce neural cell death and promote neurite outgrowth . Furthermore, DLX has been shown to alleviate asthma symptoms through anti-inflammatory and antioxidative responses regulated by PI3K/AKT/mTOR and Nrf2/HO-1 signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DLX. For instance, DLX is acid-labile and can degrade in a gastric environment . Therefore, DLX is often formulated as enteric-coated tablets or pellets to protect it from stomach acid and ensure its release in the intestine . This helps to improve the bioavailability of DLX and its therapeutic effectiveness .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657730 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Duloxetine hydrochloride | |

CAS RN |

116817-11-9 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

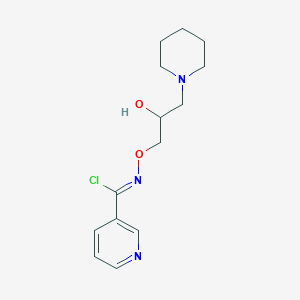

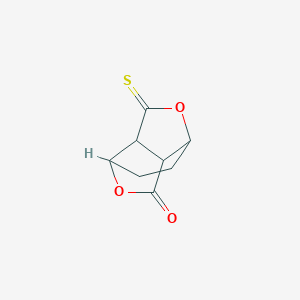

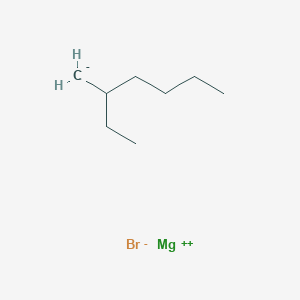

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.